molecular formula C16H21NO6 B014562 Dehydromonocrotaline CAS No. 23291-96-5

Dehydromonocrotaline

Cat. No. B014562
CAS RN: 23291-96-5
M. Wt: 323.34 g/mol
InChI Key: ZONSVLURFASOJK-LLAGZRPASA-N
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Description

Dehydromonocrotaline is a pyrrolizidine alkaloid known to cause toxicity in humans and animals . It is an active metabolite of the hepatotoxin Monocrotaline .


Synthesis Analysis

The parent alkaloids are not toxic but are metabolized by hepatic cytochrome P450 enzymes to pyrroles . Dehydromonocrotaline is known as a metabolite of the hepatotoxin Monocrotaline .


Molecular Structure Analysis

Dehydromonocrotaline has a molecular formula of C16H21NO6 . It contains a total of 46 bonds, including 25 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 eleven-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, and 2 tertiary alcohols .


Chemical Reactions Analysis

Dehydromonocrotaline alkylates guanines at the N7 position of DNA with a preference for 5′-GG and 5′-GA sequences . It also generates piperidine- and heat-resistant multiple DNA crosslinks . In addition, it reacts with valine to generate four highly unstable 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived valine (DHP–valine) adducts .

Mechanism of Action

Target of Action:

DHM primarily targets DNA. Specifically, it alkylates guanines at the N7 position within DNA sequences, with a preference for 5′-GG and 5′-GA sequences . This alkylation process forms covalent bonds between DHM and guanine bases.

Mode of Action:

Upon binding to DNA, DHM generates piperidine- and heat-resistant multiple DNA crosslinks. These crosslinks are confirmed through electrophoresis and electron microscopy. The exact structure of the crosslinked DNA fragments remains to be fully elucidated, but it is proposed that DHM rapidly polymerizes into a structure capable of crosslinking several DNA fragments .

Result of Action:

DHM-induced DNA crosslinks and adducts can lead to:

Action Environment:

Environmental factors play a crucial role in DHM’s efficacy and stability:

properties

IUPAC Name

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSVLURFASOJK-LLAGZRPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177860
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydromonocrotaline

CAS RN

23291-96-5
Record name (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23291-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocrotaline pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocrotaline pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8-DIDEHYDROMONOCROTALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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